1-(4-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
Overview
Description
1-(4-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a useful research compound. Its molecular formula is C17H28ClNO2 and its molecular weight is 313.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.1808568 g/mol and the complexity rating of the compound is 273. The solubility of this chemical has been described as >47.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Aerobic Reactions of Ammonia/3,5-Di-tert-butylcatechol Schiff-Base Condensation Products with Copper :
- This study explored the reactions of 3,5-di-tert-butylcatechol and ammonia in pyridine solution, forming various compounds under an atmosphere of dioxygen. These reactions, in the presence of Cu(II), resulted in the formation of the Cat-N-SQ radical ligand in the Cu(py)2(Cat-N-SQ) complex. The research focused on the magnetic properties of these complexes, contributing to understanding the magnetic exchange in copper-based radical systems (Speier, Csihony, Whalen, & Pierpont, 1996).
Selective Deblocking of Propargyl Carbonates :
- This paper discusses the use of propargyloxycarbonyl chloride to protect hydroxyl and amino functionalities in amino alcohols and aminophenols. The study details an orthogonal protection strategy for hydroxyl and amino functionalities, which is significant in the field of synthetic chemistry, particularly for compounds like 1-(4-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride (Ramesh, Bhat, & Chandrasekaran, 2005).
Antioxidant Activities of Phenols and Catechols :
- The paper presents a study on the antioxidant activities of various phenols and catechols, including 2,6-di-tert-butyl-4-methylphenol and 3,5-di-tert-butylcatechol. The research provides insights into the role of these compounds in donating hydrogen atoms to radicals, highlighting their potential application in antioxidant-related fields (Barclay, Edwards, & Vinqvist, 1999).
Phenol and Aniline Oxidations Catalyzed by Dirhodium :
- This research explores the efficiency of dirhodium caprolactamate as a catalyst in the oxidation of phenols and anilines. The study's findings contribute to the understanding of catalytic oxidation processes, which could be applicable to compounds like this compound (Ratnikov, Farkas, McLaughlin, Chiou, Choi, El-Khalafy, & Doyle, 2011).
Hydrogenation of tert-Butylphenols in Supercritical Carbon Dioxide :
- This study investigated the hydrogenation of tert-butylphenols using a charcoal-supported rhodium catalyst in supercritical carbon dioxide (scCO2). The research is significant in understanding the hydrogenation processes and the potential applications of scCO2 in enhancing reaction efficiencies, relevant to compounds like this compound (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).
Properties
IUPAC Name |
1-(4-tert-butylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-17(2,3)14-6-8-16(9-7-14)20-13-15(19)12-18-10-4-5-11-18;/h6-9,15,19H,4-5,10-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTHOQXYUAQWLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669103 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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